molecular formula C16H16BrNO4S B428185 ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B428185
M. Wt: 398.3g/mol
InChI Key: FVBABWGNUZSORX-UHFFFAOYSA-N
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Description

ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a bromofuran moiety, a benzothiophene ring, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then reacted with ethylamine to form the corresponding amide. The next step involves the cyclization of the amide with a suitable thiophene precursor under acidic or basic conditions to form the benzothiophene ring. Finally, esterification with ethanol in the presence of an acid catalyst yields the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and require further investigation through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromofuran-2-carboxylate
  • N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide
  • Ethyl 5-bromoindole-2-carboxylate

Uniqueness

ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a bromofuran moiety with a benzothiophene ring and an ethyl ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H16BrNO4S

Molecular Weight

398.3g/mol

IUPAC Name

ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H16BrNO4S/c1-2-21-16(20)13-9-5-3-4-6-11(9)23-15(13)18-14(19)10-7-8-12(17)22-10/h7-8H,2-6H2,1H3,(H,18,19)

InChI Key

FVBABWGNUZSORX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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